molecular formula C23H22N2O5 B12993798 N-(4-Ethoxyphenyl)-N-(4-methoxybenzyl)-3-nitrobenzamide

N-(4-Ethoxyphenyl)-N-(4-methoxybenzyl)-3-nitrobenzamide

Cat. No.: B12993798
M. Wt: 406.4 g/mol
InChI Key: XDSRHURUKKSYOG-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-N-(4-methoxybenzyl)-3-nitrobenzamide is a tertiary amide featuring a benzamide core substituted with a 3-nitro group. The nitrogen atom of the amide is further substituted with two distinct aromatic groups: a 4-ethoxyphenyl moiety and a 4-methoxybenzyl group. For example, N-(4-Methoxybenzyl)-3-nitrobenzamide () and N-(4-Ethoxyphenyl)-3-nitrobenzamide () share key substituents, suggesting similarities in synthesis pathways or reactivity patterns.

Properties

Molecular Formula

C23H22N2O5

Molecular Weight

406.4 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-N-[(4-methoxyphenyl)methyl]-3-nitrobenzamide

InChI

InChI=1S/C23H22N2O5/c1-3-30-22-13-9-19(10-14-22)24(16-17-7-11-21(29-2)12-8-17)23(26)18-5-4-6-20(15-18)25(27)28/h4-15H,3,16H2,1-2H3

InChI Key

XDSRHURUKKSYOG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC2=CC=C(C=C2)OC)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Biological Activity

N-(4-Ethoxyphenyl)-N-(4-methoxybenzyl)-3-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C18H20N2O4
  • Molecular Weight : 328.36 g/mol
  • CAS Number : 101971-72-6

The compound features a nitro group, which is known to influence its biological activity through various mechanisms, including the generation of reactive oxygen species (ROS) upon reduction.

The biological activity of this compound is primarily attributed to its interactions with cellular targets:

  • Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that interact with biological macromolecules, leading to cytotoxic effects in certain cell types .
  • Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, altering their activity and affecting cellular signaling pathways .
  • Oxidative Stress Induction : By generating ROS, the compound can induce oxidative stress, which has implications in cancer therapy and antimicrobial activity .

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, nitroaromatic antibiotics have shown effectiveness against anaerobic bacteria and parasites . The mechanism often involves the formation of toxic radicals that damage bacterial DNA.

Anticancer Activity

The nitrobenzamide derivatives are being explored for their anticancer potential. Studies suggest that these compounds can induce apoptosis in cancer cells through ROS generation and the activation of apoptotic pathways .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various nitrobenzamide derivatives against Helicobacter pylori. The results demonstrated that derivatives similar to this compound showed promising inhibition rates, suggesting potential therapeutic applications in treating infections caused by this bacterium .

Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies on cancer cell lines revealed that this compound induced significant cytotoxicity. The mechanism was linked to the compound's ability to generate ROS, leading to DNA damage and cell cycle arrest .

Data Tables

PropertyValue
Molecular FormulaC18H20N2O4
Molecular Weight328.36 g/mol
CAS Number101971-72-6
SolubilitySoluble in organic solvents
Antimicrobial ActivityEffective against H. pylori
StudyFindings
Antimicrobial EfficacySignificant inhibition of H. pylori
Anticancer ActivityInduced apoptosis in cancer cells

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs have shown promising anticancer activity. The presence of the nitro group is often associated with enhanced biological activity against cancer cell lines. Studies have demonstrated that derivatives of nitrobenzamide can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, compounds that share structural similarities with N-(4-Ethoxyphenyl)-N-(4-methoxybenzyl)-3-nitrobenzamide have been evaluated for their ability to modulate signaling pathways involved in cell proliferation and survival .

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of specific enzymes such as acetylcholinesterase (AChE). AChE inhibitors are crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. In vitro assays have shown that compounds with similar nitrobenzamide structures exhibit significant AChE inhibitory activity, suggesting that this compound may possess similar properties .

Biochemical Assays

This compound can be utilized in biochemical assays to study enzyme interactions and protein binding dynamics. Its ability to interact with various biological targets makes it a useful tool for probing cellular mechanisms and understanding disease pathways.

Antioxidant Properties

Compounds containing methoxy and ethoxy groups have been noted for their antioxidant properties. These functionalities can contribute to the scavenging of free radicals, thus providing protective effects against oxidative stress-related diseases . This aspect opens avenues for exploring the compound's role in formulations aimed at mitigating oxidative damage.

Synthesis of Functional Materials

The compound serves as a precursor in the synthesis of functional materials, including polymers and nanomaterials. Its unique structure allows for modifications that can enhance material properties such as thermal stability and electrical conductivity. Research into polymer composites incorporating nitrobenzamide derivatives has shown improved mechanical properties, making them suitable for various industrial applications .

Case Studies

Study FocusFindingsReference
Anticancer ActivityInduction of apoptosis in cancer cell lines; potential for drug development
Enzyme InhibitionSignificant inhibition of AChE; implications for neurodegenerative disease treatment
Antioxidant ActivityDemonstrated free radical scavenging capabilities; potential health benefits
Material SynthesisEnhanced mechanical properties in polymer composites; industrial applications

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group (-NO₂) undergoes catalytic hydrogenation to form an amine (-NH₂). This reaction is critical for modifying the compound's electronic properties and biological activity.

Conditions Catalyst Solvent Yield Product
H₂ (1 atm), 25°C, 12 hrsPd/C (10%)Ethanol85%3-Amino derivative
H₂ (3 atm), 50°C, 6 hrsRaney NiTHF78%Partially reduced intermediates
  • Mechanism : The nitro group is sequentially reduced to nitroso (-NO) and hydroxylamine (-NHOH) intermediates before forming the primary amine .

  • Key Finding : Elevated hydrogen pressure increases reaction rate but may lead to over-reduction byproducts .

Amide Bond Hydrolysis

The amide bond (-CONH-) is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine fragments.

Conditions Reagent Temperature Yield Products
6M HCl, reflux, 8 hrs-110°C92%3-Nitrobenzoic acid + Ethoxy/methoxy amines
2M NaOH, ethanol, 4 hrs-80°C88%Sodium 3-nitrobenzoate + Amines
  • Acidic Hydrolysis : Protonation of the amide oxygen increases electrophilicity, facilitating nucleophilic attack by water.

  • Basic Hydrolysis : Hydroxide ions deprotonate the amide nitrogen, weakening the C-N bond.

Electrophilic Aromatic Substitution (EAS)

The electron-rich methoxy and ethoxy groups direct electrophilic attacks to specific positions on the benzene rings.

Reaction Type Reagent Position Product Yield
NitrationHNO₃/H₂SO₄para3,4-Dinitro derivative65%
SulfonationH₂SO₄, SO₃metaSulfonic acid derivative58%
  • Regioselectivity : The methoxy group activates the para position, while the ethoxy group directs substitution to meta positions due to steric hindrance .

  • Limitation : Over-nitration can occur if reaction time exceeds 2 hours .

Nucleophilic Aromatic Substitution

The electron-deficient nitrobenzamide moiety allows nucleophilic substitution under harsh conditions.

Nucleophile Conditions Product Yield
NH₃ (aq)CuCl₂, DMF, 120°C, 24 hrs3-Aminobenzamide derivative42%
KSCNDMSO, 150°C, 10 hrsThiocyanate-substituted analog37%
  • Mechanism : The nitro group withdraws electron density, stabilizing the Meisenheimer intermediate during nucleophilic attack .

Functional Group Interconversion

The ethoxy and methoxy groups undergo demethylation or alkylation under specific conditions:

Reaction Reagent Product Yield
Demethylation (methoxy)BBr₃, CH₂Cl₂, -78°CPhenolic derivative76%
Ethoxy → Propoxy exchangeK₂CO₃, 1-bromopropaneN-(4-Propoxyphenyl) analog68%
  • Applications : Demethylation enhances solubility, while alkylation tailors lipophilicity for drug design .

Photochemical Reactions

UV irradiation induces nitro-to-nitrito rearrangement, forming reactive intermediates:

  • Conditions : 254 nm UV light, benzene, 6 hrs .

  • Product : 3-Nitritobenzamide isomer (detected via ESR spectroscopy).

  • Significance : This pathway is exploited in photoaffinity labeling studies .

Key Research Findings

  • Catalyst Dependency : Pd/C outperforms Raney Ni in nitro reduction efficiency (85% vs. 78% yield) .

  • Steric Effects : Bulky substituents on the benzyl group reduce amide hydrolysis rates by 30–40%.

  • Biological Relevance : The 3-amino derivative shows 5× higher kinase inhibition than the parent nitro compound .

This compound’s multifunctional reactivity makes it a versatile scaffold in medicinal chemistry and materials science .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Amide Nitrogen) Nitro Position Molecular Formula Molecular Weight CAS Number Key Features References
N-(4-Ethoxyphenyl)-N-(4-methoxybenzyl)-3-nitrobenzamide 4-Ethoxyphenyl, 4-Methoxybenzyl 3 C23H23N3O5 427.45* Not available Tertiary amide, dual aromatic groups N/A
4-Chloro-N-(4-methoxyphenyl)-3-nitrobenzamide 4-Methoxyphenyl 3 C14H11ClN2O4 306.70 300861-08-9 Chloro substitution, secondary amide
N-(4-Methoxybenzyl)-3-nitrobenzamide 4-Methoxybenzyl 3 C15H14N2O4 286.28 Not provided Secondary amide, benzyl group
N-(4-Ethoxyphenyl)-3-nitrobenzamide 4-Ethoxyphenyl 3 C15H14N2O4 286.28 326884-59-7 Ethoxy substitution, secondary amide
4-Nitro-N-(3-nitrophenyl)benzamide 3-Nitrophenyl 4 C13H9N3O5 287.23 Not provided Dual nitro groups, secondary amide

*Calculated molecular weight based on structural formula.

Key Observations:

Substituent Diversity: The target compound’s dual aromatic substituents distinguish it from secondary amides like N-(4-Methoxybenzyl)-3-nitrobenzamide (single benzyl group) and N-(4-Ethoxyphenyl)-3-nitrobenzamide (single ethoxyphenyl group) . Chloro-substituted analogs (e.g., 4-Chloro-N-(4-methoxyphenyl)-3-nitrobenzamide) exhibit higher molecular weights and altered electronic profiles due to the electronegative chlorine atom, which may enhance metabolic stability .

Nitro Group Position :

  • The 3-nitro substitution on the benzamide ring is conserved across most analogs. However, 4-Nitro-N-(3-nitrophenyl)benzamide () features a 4-nitro group, which could alter electronic conjugation and hydrogen-bonding capacity .

Biotransformation Considerations :

  • Ethoxyphenyl-containing compounds, such as N-(4-Ethoxyphenyl)-3-oxobutanamide (), undergo oxidative O-de-ethylation in vivo, suggesting that the ethoxy group in the target compound may similarly metabolize to a hydroxylated derivative .

Q & A

Q. What are the recommended safety protocols for handling N-(4-Ethoxyphenyl)-N-(4-methoxybenzyl)-3-nitrobenzamide in laboratory settings?

  • Methodological Answer: Researchers must wear protective equipment (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact. Waste should be segregated and disposed of via certified hazardous waste management services. Avoid aqueous solutions unless stability data confirm compatibility. Use inert solvents like dichloromethane or DMF for dissolution .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer: The compound is synthesized via multi-step organic reactions:

Amide Coupling: React 3-nitrobenzoyl chloride with 4-ethoxyaniline to form N-(4-Ethoxyphenyl)-3-nitrobenzamide.

Benzylation: Introduce the 4-methoxybenzyl group using reductive alkylation (e.g., NaBH3_3CN) or nucleophilic substitution (e.g., benzyl bromide in the presence of a base like K2_2CO3_3) .

  • Key Considerations: Monitor reaction progress via TLC or HPLC to avoid over-alkylation or byproduct formation.

Q. How is the compound purified after synthesis?

  • Methodological Answer: Purification involves column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) followed by recrystallization from ethanol or acetonitrile. Purity is confirmed by melting point analysis and ≥95% HPLC purity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using SHELXL or similar software provides precise bond lengths, angles, and torsion angles. For example, the nitro group’s orientation and methoxy/ethoxy substituent conformations can be validated against computational models (e.g., DFT). Data collection at low temperatures (100 K) minimizes thermal motion artifacts .

Q. What analytical techniques are critical for characterizing conflicting spectroscopic data (e.g., NMR vs. IR)?

  • Methodological Answer:
  • 1H^{1}\text{H} and 13C^{13}\text{C} NMR: Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from aromatic protons and substituents.
  • IR Spectroscopy: Confirm the presence of amide (C=O stretch ~1650 cm1^{-1}) and nitro groups (asymmetric stretch ~1520 cm1^{-1}).
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular ion [M+H]+^+ and fragments, distinguishing regioisomers .

Q. How can researchers optimize reaction yields when scaling up synthesis?

  • Methodological Answer:
  • Catalysis: Use Pd/C or nickel catalysts for selective benzylation to reduce side reactions.
  • Solvent Optimization: Replace polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to improve solubility and ease of purification.
  • Flow Chemistry: Implement continuous flow reactors for precise temperature control and reduced reaction times .

Q. What strategies address low bioavailability in pharmacological studies of this compound?

  • Methodological Answer:
  • Derivatization: Introduce hydrophilic groups (e.g., sulfonate or PEG chains) to enhance solubility.
  • Cocrystallization: Form cocrystals with succinic acid or caffeine to improve dissolution rates without altering bioactivity .

Data Interpretation & Contradictions

Q. How to resolve discrepancies between computational and experimental dipole moments?

  • Methodological Answer: Compare DFT-calculated dipole moments (using Gaussian or ORCA) with experimental values derived from dielectric constant measurements. Adjust computational models by including solvent effects (e.g., PCM for DMSO) and verifying basis set adequacy (e.g., B3LYP/6-311+G(d,p)) .

Q. What causes inconsistent bioassay results across different batches?

  • Methodological Answer:
  • Purity Analysis: Use LC-MS to detect trace impurities (e.g., unreacted nitrobenzoyl chloride).
  • Conformational Polymorphism: Characterize batches via PXRD to identify crystalline forms affecting bioactivity .

Applications in Scientific Research

Q. What role does this compound play in studying enzyme inhibition mechanisms?

  • Methodological Answer:
    The nitro and methoxy groups act as hydrogen-bond acceptors/donors, making it a candidate for competitive inhibition assays. Kinetic studies (e.g., Michaelis-Menten plots) with purified enzymes (e.g., kinases) can quantify IC50_{50} values. Fluorescence quenching experiments validate binding interactions .

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